FAA1 agonist-1

Übersicht

Beschreibung

FAA1 agonist-1 is a compound known for its role in activating fatty acids. It is particularly significant in the context of autophagy, a cellular process that degrades and recycles cellular components. This compound is recruited to specific vesicles within cells, where it binds to negatively charged membranes, facilitating the activation of fatty acids .

Wissenschaftliche Forschungsanwendungen

FAA1-Agonist-1 hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird verwendet, um die Aktivierung von Fettsäuren und ihre Rolle in zellulären Prozessen zu untersuchen.

Biologie: FAA1-Agonist-1 ist bedeutsam für das Verständnis von Autophagie und ihren Auswirkungen auf zelluläre Stressreaktionen.

Medizin: Die Verbindung wird auf ihre potenziellen therapeutischen Anwendungen bei Krankheiten untersucht, die mit Defekten in der Autophagie verbunden sind, wie z. B. neurodegenerative Erkrankungen.

5. Wirkmechanismus

FAA1-Agonist-1 entfaltet seine Wirkung durch die Bindung an negativ geladene Membranen innerhalb von Zellen. Diese Bindung erleichtert die Aktivierung von Fettsäuren, die dann zur Bildung und Expansion von Autophagosomen verwendet werden. Zu den beteiligten molekularen Zielstrukturen gehören Phosphoinositide wie Phosphatidylinositol-3-phosphat und Phosphatidylinositol-4-phosphat. Der Weg beinhaltet eine positive Rückkopplungsschleife, die die Nukleation und Expansion von Phagoporen mit der Lipidsynthese koppelt .

Wirkmechanismus

Target of Action

FAA1 agonist-1, also known as GPR40 agonist 4, primarily targets two receptors: FAA1 and GPR40 . FAA1, an enzyme activating fatty acids, is recruited to Atg9 vesicles . GPR40, also known as free fatty acid receptor 1, is a G-protein-coupled receptor predominantly expressed in insulin-producing pancreatic β-cells and incretin-producing enteroendocrine cells of the small intestine .

Mode of Action

This compound interacts with its targets in a unique way. For FAA1, the agonist binds directly to negatively charged membranes with a preference for phosphoinositides such as PI3P and PI4P . This interaction is crucial for its recruitment to phagophores .

For GPR40, the agonist enhances insulin secretion in a glucose-dependent manner . It signals predominantly through Gαq/11, leading to an increase in intracellular calcium and activation of phospholipases, resulting in increased insulin secretion .

Biochemical Pathways

The activation of FAA1 by the agonist promotes a positive feedback loop coupling phagophore nucleation and expansion to lipid synthesis . This process is crucial for autophagy, a stress response pathway that mediates the degradation of cellular material within lysosomes .

In the case of GPR40, the agonist’s activation leads to the formation of IP3 and an increase in intracellular calcium . This results in enhanced insulin secretion and improved glucose control .

Pharmacokinetics

It is known that the physiological localization of faa1 is key for its efficient catalysis and promotes phagophore expansion . For GPR40 agonists, they have been shown to be rapidly absorbed with a half-life of around 28-30 hours, with clearance primarily through glucuronidation in the liver .

Result of Action

The activation of FAA1 by the agonist promotes autophagosome biogenesis, a crucial process for cellular homeostasis . For GPR40, the agonist enhances insulin secretion, leading to improved glucose control . This can be particularly beneficial in the management of type 2 diabetes.

Action Environment

Environmental factors such as diet can influence the action of FAA1 and GPR40 agonists. For instance, the consumption of large amounts of dietary fats is a significant environmental factor contributing to the development of obesity and metabolic disorders . The activation of GPR40 by fatty acids after meal ingestion induces the secretion of incretins in the gut, which control appetite and glucose metabolism . Therefore, dietary habits can significantly influence the efficacy and stability of these agonists.

Biochemische Analyse

Biochemical Properties

FAA1 agonist-1 interacts with various enzymes, proteins, and other biomolecules. It is an enzyme that activates fatty acids . The activation of these compounds is crucial for their metabolic utilization . This compound has a preference for C12:0-C16:0 chain lengths .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . This compound is recruited to Atg9 vesicles by directly binding to negatively charged membranes with a preference for phosphoinositides such as PI3P and PI4P . This recruitment is key for its efficient catalysis and promotes phagophore expansion .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It binds directly to negatively charged membranes, which is required for its recruitment to phagophores . This interaction with the membrane is essential for its efficient catalysis . This compound activates fatty acids, which are key participants in lipid biosynthesis, energy production by beta-oxidation, protein acylation, fatty acid import, and fatty-acid-mediated regulation of transcription .

Temporal Effects in Laboratory Settings

Over time, this compound shows changes in its effects in laboratory settings. It has been shown to stimulate insulin secretion in INS-1 cells in a glucose-dependent manner and exhibits high antihyperglycemic effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. A novel GPR40/FFA1 agonist, CPL207280, has shown safety and effects on glucose homeostasis both in vitro and in vivo in different diabetic animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways. It activates fatty acids, producing activated intermediates, acyl-CoAs, that are key participants in lipid biosynthesis, energy production by beta-oxidation, protein acylation, fatty acid import, and fatty-acid-mediated regulation of transcription .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It localizes to lipid particles and the plasma membrane . It is recruited to Atg9 vesicles by directly binding to negatively charged membranes .

Subcellular Localization

This compound localizes to lipid particles and the plasma membrane . It is also found in the endoplasmic reticulum and mitochondrion in high-throughput studies . Its localization is key for its efficient catalysis and promotes phagophore expansion .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of FAA1 agonist-1 involves several steps, including the activation of fatty acids. The compound is synthesized through a series of chemical reactions that involve the binding of fatty acids to specific enzymes. The reaction conditions typically include the presence of negatively charged membranes and phosphoinositides such as phosphatidylinositol 3-phosphate and phosphatidylinositol 4-phosphate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors to facilitate the binding of fatty acids to the enzyme FAA1. The production is optimized to ensure high yield and purity of the compound .

Analyse Chemischer Reaktionen

Arten von Reaktionen: FAA1-Agonist-1 durchläuft hauptsächlich Aktivierungsreaktionen, bei denen er an Fettsäuren bindet. Diese Reaktionen sind entscheidend für die Bildung und Expansion von Autophagosomen, die Doppelmembranvesikel sind, die an der Autophagie beteiligt sind .

Häufige Reagenzien und Bedingungen: Die in diesen Reaktionen verwendeten Reagenzien umfassen Fettsäuren, Phosphoinositide und negativ geladene Membranen. Die Bedingungen umfassen typischerweise ein zelluläres Umfeld, das die Bindung von FAA1-Agonist-1 an diese Membranen unterstützt .

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind aktivierte Fettsäuren, die für die Biogenese von Autophagosomen unerlässlich sind. Diese aktivierten Fettsäuren spielen eine entscheidende Rolle in zellulären Prozessen wie der Lipidsynthese und der Membranexpansion .

Vergleich Mit ähnlichen Verbindungen

FAA1-Agonist-1 ist einzigartig in seiner Fähigkeit, Fettsäuren zu aktivieren und Autophagie zu erleichtern. Ähnliche Verbindungen umfassen:

FAA4: Eine weitere Acyl-CoA-Synthetase mit ähnlichen Spezifitäten und biologischen Rollen.

GPR40-Agonist-4: Bekannt für seine Rolle bei der Reduzierung des Plasmaglucosespiegels und der Steigerung der Insulinsekretion.

Im Vergleich zu diesen Verbindungen ist FAA1-Agonist-1 besonders bedeutsam für seine Rolle bei der Autophagie und seine potenziellen therapeutischen Anwendungen bei Krankheiten, die mit Defekten in diesem Prozess verbunden sind .

Eigenschaften

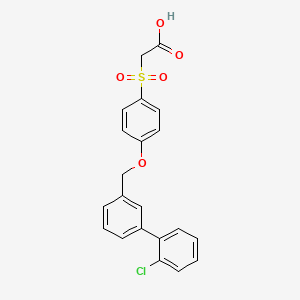

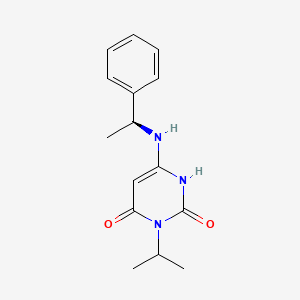

IUPAC Name |

2-[4-[[3-(2-chlorophenyl)phenyl]methoxy]phenyl]sulfonylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClO5S/c22-20-7-2-1-6-19(20)16-5-3-4-15(12-16)13-27-17-8-10-18(11-9-17)28(25,26)14-21(23)24/h1-12H,13-14H2,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEFZZALZTNOYEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CC(=C2)COC3=CC=C(C=C3)S(=O)(=O)CC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

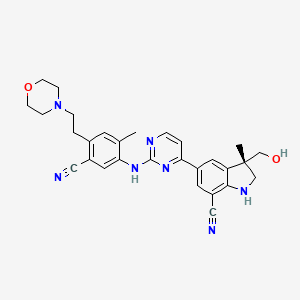

![Uridine, 4'-C-azido-5'-O-[4-(3-chlorophenyl)-2-oxido-1,3,2-dioxaphosphorinan-2-yl]-, 2',3'-dipropanoate](/img/structure/B608865.png)